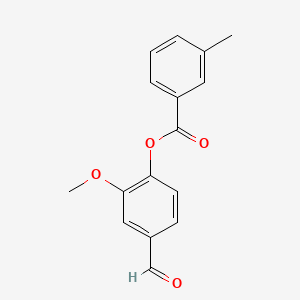

4-Formyl-2-methoxyphenyl 3-methylbenzoate

Description

Structural Classification and Significance within Aromatic Ester Chemistry

From a structural standpoint, 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549) is classified as an aromatic ester. numberanalytics.com Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com The general structure can be represented as Ar-COO-R', where 'Ar' is an aryl group and 'R' is an alkyl or aryl group. numberanalytics.com In the case of 4-Formyl-2-methoxyphenyl 3-methylbenzoate, the molecule consists of a vanillin (B372448) moiety esterified with 3-methylbenzoic acid.

The significance of this compound within aromatic ester chemistry lies in its multifunctional nature. It possesses three key functional groups: an aldehyde (-CHO), a methoxy (B1213986) (-OCH3) ether group, and the aromatic ester linkage. This combination of functionalities on a benzene (B151609) ring framework makes it a versatile building block for more complex molecules. The aldehyde group, in particular, is highly reactive and can participate in a wide range of chemical transformations, making it a valuable handle for synthetic chemists. acs.orgrug.nlresearchgate.netliberty.edu

The vanillin substructure is of particular importance, as vanillin and its derivatives are known for a variety of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.commarketdataforecast.comnih.gov The esterification of vanillin to form this compound can modify its physical and chemical properties, potentially influencing its bioavailability and biological activity. Aromatic esters, in general, have widespread applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 321725-87-5 |

| IUPAC Name | This compound |

Research Gaps and Motivations for Investigating this compound

Despite its interesting structural features, a significant research gap exists in the scientific literature concerning this compound. There is a notable scarcity of dedicated studies on its synthesis, characterization, and potential applications. Much of the available information is limited to entries in chemical databases and supplier catalogs.

The primary motivation for a more thorough investigation of this compound stems from its identity as a vanillin derivative. Vanillin is a widely used flavoring agent with established biological activities. nih.gov Research into its derivatives is driven by the desire to discover new compounds with enhanced or novel therapeutic properties. wisdomlib.org The esterification with 3-methylbenzoic acid could potentially modulate the biological activity of the parent vanillin molecule, a hypothesis that warrants experimental validation.

Furthermore, the presence of multiple functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis. The aldehyde can be a precursor for the synthesis of various heterocyclic compounds, polymers, and other complex organic molecules. The lack of detailed studies on its reactivity and synthetic utility represents a clear gap in the current body of chemical knowledge.

Overview of Academic Research Objectives for this compound

Given the existing research gaps, several academic research objectives can be outlined for this compound. A primary objective would be the development of efficient and scalable synthetic routes to this compound. While general methods for esterification are well-established, optimizing a procedure for this specific molecule would be a valuable contribution. numberanalytics.com

A second key objective would be the comprehensive characterization of its physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), crystallographic studies to understand its solid-state structure, and determination of its solubility and stability in various solvents.

A significant area of future research would be the exploration of its biological activities. Drawing inspiration from its vanillin core, investigations into its potential as an antioxidant, antimicrobial, anti-inflammatory, or anticancer agent would be highly relevant. mdpi.com Such studies would involve in vitro and potentially in vivo assays to determine its efficacy and mechanism of action.

Finally, another research direction would be to explore its utility as a building block in synthetic organic chemistry. This would involve studying the reactivity of its functional groups and demonstrating its use in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. The aldehyde group, for instance, could be utilized in condensation reactions to form Schiff bases or in Wittig reactions to create new carbon-carbon bonds.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLISEHSQWOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271962 | |

| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321725-87-5 | |

| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formyl 2 Methoxyphenyl 3 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

A ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549) would provide detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the molecule's structure, a predictable pattern of signals would emerge.

The vanillin-derived portion of the molecule contains an aldehyde proton (-CHO), a methoxy (B1213986) group (-OCH₃), and three aromatic protons. The 3-methylbenzoate portion contains a methyl group (-CH₃) and four aromatic protons.

Predicted ¹H NMR Data:

Aldehyde Proton: A distinct singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Benzoate Ring): The four protons on the 3-methylbenzoate ring would appear in the aromatic region (δ 7.2-8.1 ppm). Their substitution pattern would lead to complex splitting, likely appearing as multiplets. The proton adjacent to the methyl group may show a slightly different shift compared to the others.

Aromatic Protons (Vanillin Ring): The three protons on the 4-formyl-2-methoxyphenyl ring would also resonate in the aromatic region (δ 7.0-7.7 ppm). Their specific chemical shifts and coupling constants (J-values) would confirm their positions relative to the formyl, methoxy, and ester groups. For example, the proton situated between the formyl and ester groups would likely be a doublet, coupled to its single neighbor.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and would produce a sharp singlet, typically around δ 3.8-4.0 ppm.

Methyl Protons: The three protons of the methyl group on the benzoate (B1203000) ring are also equivalent and would appear as a singlet in the aliphatic region, expected around δ 2.4-2.6 ppm.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Proton Assignment |

|---|---|---|---|

| 9.8-10.1 | 1H | s (singlet) | Aldehyde H (-CHO) |

| 7.2-8.1 | 4H | m (multiplet) | Aromatic H (3-methylbenzoate ring) |

| 7.0-7.7 | 3H | m (multiplet) | Aromatic H (vanillin ring) |

| 3.8-4.0 | 3H | s (singlet) | Methoxy H (-OCH₃) |

| 2.4-2.6 | 3H | s (singlet) | Methyl H (-CH₃) |

Carbon-13 (¹³C) NMR Chemical Shift Interpretation

A ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment. The spectrum for this compound is predicted to show 16 distinct signals, corresponding to the 16 carbon atoms in its structure.

Predicted ¹³C NMR Chemical Shifts:

Carbonyl Carbons: Two signals are expected in the most downfield region. The aldehyde carbonyl carbon (C=O) is anticipated around δ 190-192 ppm, while the ester carbonyl carbon is expected at a slightly more shielded position, around δ 164-166 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce a cluster of signals in the δ 110-155 ppm range. The carbons directly attached to oxygen atoms (C-O) would be the most downfield in this region, while others would be assigned based on substituent effects.

Methoxy Carbon: The carbon of the -OCH₃ group would appear as a distinct signal in the upfield region, typically around δ 55-57 ppm.

Methyl Carbon: The methyl carbon of the 3-methylbenzoate moiety would be the most shielded carbon, appearing at approximately δ 20-22 ppm.

Two-Dimensional (2D) NMR Experiments for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to map out the proton networks within the two aromatic rings. An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached, allowing for the definitive assignment of carbon signals based on the already-assigned proton spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

Key Predicted FTIR Absorption Bands:

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected in the range of 1700-1715 cm⁻¹.

C=O Stretching (Ester): Another strong, sharp band, characteristic of the ester carbonyl group, would appear at a slightly higher frequency, typically between 1720-1735 cm⁻¹.

C-H Stretching (Aromatic): Signals corresponding to the C-H bonds on the aromatic rings would be observed just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Absorptions for the methoxy and methyl C-H bonds would be found just below 3000 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester and ether linkages would be present in the 1100-1300 cm⁻¹ region.

C=C Stretching (Aromatic): Several medium to weak absorptions between 1450-1600 cm⁻¹ would confirm the presence of the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (-OCH₃, -CH₃) |

| 1720-1735 | C=O Stretch | Ester |

| 1700-1715 | C=O Stretch | Aldehyde |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1300 | C-O Stretch | Ester, Ether |

Mass Spectrometry: Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight of 270.28 g/mol (for the molecular formula C₁₆H₁₄O₄).

With a higher energy technique like Electron Ionization (EI), a characteristic fragmentation pattern would emerge. The molecular ion peak [M]⁺• at m/z = 270 would be observed. Key fragmentation pathways would likely involve:

Acylium Ion Formation: Cleavage of the ester C-O bond could generate an acylium ion corresponding to the 3-methylbenzoyl group at m/z = 119. This would likely be a prominent peak.

Loss of the Benzoate Moiety: Fragmentation could also lead to the formation of a radical cation corresponding to the 4-formyl-2-methoxyphenol moiety at m/z = 151.

Further Fragmentation: The 3-methylbenzoyl acylium ion (m/z = 119) could further lose carbon monoxide (CO) to produce a tolyl cation at m/z = 91.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This technique would yield a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsion angles. Furthermore, XRD analysis would reveal how the molecules pack together in the solid state, identifying any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings. This data would definitively establish the compound's conformation and stereochemistry in the crystalline form.

Computational Chemistry and Theoretical Investigations of 4 Formyl 2 Methoxyphenyl 3 Methylbenzoate and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. preprints.org These calculations are fundamental to predicting a wide range of molecular properties, from stable geometries to spectroscopic signatures. For vanillin (B372448) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G**) are commonly employed to provide a deep understanding of their electronic characteristics. nih.govresearchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the lowest energy, known as the global minimum. For molecules with rotatable bonds, like the ester and methoxy (B1213986) groups in 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549), multiple stable conformations may exist.

Theoretical studies on the parent molecule, vanillin, have identified several stable conformers. nih.govresearchgate.net The potential energy surfaces of these molecules can be scanned to map out the conformational landscape, revealing the energy barriers between different conformers. researchgate.net For instance, calculations on vanillin have shown that the most stable conformer is planar, a stability influenced by intramolecular hydrogen bonding. researchgate.net The energy difference between various conformers is often only a few kcal/mol, indicating that multiple conformations can coexist at room temperature. researchgate.net This conformational flexibility is crucial as it can influence the molecule's interaction with biological receptors.

Table 1: Example of Conformational Analysis Data for Vanillin Analogues This table is illustrative, based on typical findings for vanillin derivatives.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Computational Method |

|---|---|---|---|

| Conformer A (Planar) | 0.00 | 180.0 | B3LYP/6-311++G |

| Conformer B (Twisted) | 1.18 | 145.2 | B3LYP/6-311++G |

| Conformer C (Ortho-Twist) | 2.50 | 95.7 | B3LYP/6-311++G** |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. preprints.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These quantum chemical investigations are crucial for understanding the potential for charge transfer within the molecule and its interactions with other species. researchgate.netnih.gov

Table 2: Global Reactivity Parameters Calculated from HOMO-LUMO Energies for a Vanillin Analogue Data is representative of typical DFT findings for this class of compounds.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Softness (σ) | 1 / η | 0.43 |

| Electrophilicity (ω) | μ2 / (2η) | 2.78 |

DFT calculations are highly effective at predicting various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated harmonic frequencies are often scaled by a factor to achieve better agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex spectral bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can accurately predict the chemical shifts of 1H and 13C atoms. nih.gov By comparing the calculated NMR spectra with experimental data, researchers can validate the molecular structure and assign specific peaks to corresponding atoms in the molecule. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectra. nih.gov This allows for the characterization of optical properties and the identification of π→π* and n→π* transitions. nih.govmdpi.com

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Vanillin-Based Scaffold This table illustrates the typical accuracy of DFT predictions found in research.

| Spectroscopy | Functional Group/Transition | Experimental Value | Calculated Value |

|---|---|---|---|

| 13C NMR | Azomethine Carbon (C=N) | 165.77 ppm | 159.58 ppm |

| IR | Carbonyl Stretch (C=O) | 1710 cm-1 | 1725 cm-1 |

| UV-Vis | π→π* Transition | 263 nm | 260 nm |

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). fip.orgmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

The first step in a docking study involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is typically optimized using quantum chemical methods as described in section 4.1.1. The receptor's structure is often obtained from a protein database like the Protein Data Bank (PDB). unar.ac.id

For analogues of 4-Formyl-2-methoxyphenyl 3-methylbenzoate, potential biological targets can be identified based on the known activities of vanillin and its derivatives, which include anti-inflammatory and antioxidant effects. fip.orgnih.gov A relevant study on the analogue 4-formyl-2-methoxyphenyl-4-chlorobenzoate investigated its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. fip.orgfip.org The PDB ID for the COX-2 receptor used in such a study was 6COX. fip.orgresearchgate.net

Once the ligand and receptor are prepared, docking algorithms are used to place the ligand into the receptor's binding site in various orientations and conformations. These poses are then scored based on the calculated binding affinity or binding energy, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. fip.org

In a study of the analogue 4-formyl-2-methoxyphenyl-4-chlorobenzoate, molecular docking predicted a binding energy of -8.18 kcal/mol with the COX-2 receptor. fip.orgresearchgate.net This was significantly lower than the binding energy of the parent compound, vanillin (-4.96 kcal/mol), suggesting that the structural modification enhanced its binding affinity and potential anti-inflammatory activity. fip.orgresearchgate.net

Analysis of the best-docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. For the 4-chlorobenzoate (B1228818) analogue, a key interaction was identified with the amino acid Ser353. fip.org These detailed binding mode analyses are crucial for understanding the structural basis of the ligand's activity and for guiding further structural modifications to improve potency. nih.gov

Table 4: Molecular Docking Results for a Vanillin Analogue Against the COX-2 Receptor Data sourced from studies on 4-formyl-2-methoxyphenyl-4-chlorobenzoate.

| Compound | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (PDB: 6COX) | -8.18 | Ser353 |

| Vanillin (parent compound) | COX-2 (PDB: 6COX) | -4.96 | N/A |

In Silico Screening of Structural Analogues for Target Specificity

In the realm of computational drug discovery, in silico screening serves as a pivotal method for identifying potential biological targets for a given compound and its analogues. This process involves the use of computational models to predict the interaction between a small molecule and a macromolecular target, typically a protein. For this compound and its structural analogues, in silico screening can be employed to build a profile of their potential target specificity, thereby guiding further experimental validation.

The screening process typically begins with the generation of a library of structural analogues of this compound. These analogues can be designed by systematically modifying the core structure, for instance, by altering the substituent on the benzoate (B1203000) ring or the position of the formyl and methoxy groups on the phenyl ring. Subsequently, these compounds are computationally docked against a panel of known protein targets. researchgate.net The docking simulations predict the binding affinity and the binding mode of each compound within the active site of the protein. nih.gov

The specificity of a compound for a particular target is inferred from its predicted binding affinity. A higher binding affinity suggests a more favorable interaction. By comparing the binding affinities of a compound across a range of targets, it is possible to identify those for which it shows the highest selectivity. For example, analogues of this compound could be screened against a panel of enzymes such as cyclooxygenases, lipoxygenases, and various kinases to assess their potential as specific inhibitors.

A hypothetical in silico screening of this compound analogues against a selection of protein targets could yield data such as that presented in the interactive table below. In this example, "Analogue A" might be the parent compound, while "Analogue B" and "Analogue C" represent structural modifications. The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger binding.

Interactive Data Table: Hypothetical In Silico Screening Results

| Compound | Target Protein A (Binding Affinity, kcal/mol) | Target Protein B (Binding Affinity, kcal/mol) | Target Protein C (Binding Affinity, kcal/mol) |

| Analogue A | -7.2 | -5.1 | -4.8 |

| Analogue B | -8.5 | -6.3 | -5.9 |

| Analogue C | -6.1 | -8.9 | -7.5 |

From this hypothetical data, Analogue B shows a higher predicted affinity for Target Protein A compared to the other analogues, suggesting it may be a more potent modulator of this target. Conversely, Analogue C displays a preference for Target Protein B. Such findings are crucial in the early stages of drug development for prioritizing compounds and for designing more specific molecules. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are instrumental in understanding how the structural features of a molecule, such as this compound, influence its biological function.

At the core of QSAR is the concept of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several classes, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, including partial charges, dipole moment, and frontier orbital energies.

Physicochemical descriptors: Representing properties like hydrophobicity (logP) and molar refractivity.

Once a set of molecular descriptors has been calculated for a series of analogues of this compound with known biological activities, a predictive model can be developed. This is achieved using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests. researchgate.net The resulting QSAR model is an equation that can be used to predict the biological activity of new, untested analogues based solely on their calculated molecular descriptors.

The table below provides an example of various molecular descriptors that could be calculated for this compound and its analogues to build a QSAR model.

Interactive Data Table: Molecular Descriptors for QSAR Analysis

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

| This compound | 270.28 | 3.1 | 52.6 | 0 | 4 |

| Analogue D (4-hydroxy) | 256.25 | 2.5 | 72.8 | 1 | 4 |

| Analogue E (3-chloro) | 304.72 | 3.8 | 52.6 | 0 | 4 |

Virtual screening, in the context of QSAR and cheminformatics, can be utilized to predict the biological potency of a large library of compounds. nih.gov Once a reliable QSAR model has been established for a particular biological activity, it can be applied to a virtual library of structural analogues of this compound. This allows for the rapid estimation of their potency without the need for initial synthesis and experimental testing. u-strasbg.fr

This approach significantly accelerates the drug discovery process by prioritizing compounds that are predicted to have high biological potency. nih.gov For instance, a QSAR model developed for the inhibition of a specific enzyme could be used to screen thousands of virtual analogues. The top-scoring compounds from this virtual screen would then be synthesized and subjected to experimental validation, increasing the efficiency of identifying lead candidates. The prediction of compound potency is a major focus in the fields of chemoinformatics and computational medicinal chemistry. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. orientjchem.org For the synthesis of this compound, which is an esterification product of vanillin and 3-methylbenzoyl chloride, computational simulations can offer detailed insights into the reaction pathway.

The reaction mechanism can be investigated using quantum mechanical methods, such as Density Functional Theory (DFT). These methods allow for the calculation of the geometries and energies of the reactants, products, intermediates, and transition states involved in the reaction. orientjchem.org By mapping out the potential energy surface of the reaction, the most likely reaction pathway can be identified.

A computational study of the esterification of vanillin would likely investigate the following aspects:

Reactant Complex: The initial interaction and orientation of vanillin and 3-methylbenzoyl chloride.

Transition States: The high-energy structures that connect the reactants, intermediates, and products. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. orientjchem.org

Intermediates: Any stable species that are formed and consumed during the reaction. For example, in an acid-catalyzed esterification, a protonated intermediate may be formed. libretexts.org

Product Complex: The final arrangement of the product, this compound, and any byproducts before they diffuse apart.

The table below illustrates a hypothetical energy profile for a proposed reaction mechanism, with energies calculated relative to the reactants.

Interactive Data Table: Hypothetical Energy Profile for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Vanillin + 3-methylbenzoyl chloride) | 0.0 |

| Reactant Complex | -2.5 |

| Transition State 1 | +15.8 |

| Intermediate | -5.3 |

| Transition State 2 | +12.1 |

| Product Complex | -10.7 |

| Products | -8.4 |

Such computational studies not only provide a fundamental understanding of the reaction mechanism but can also be used to explore the effects of different catalysts, solvents, and reaction conditions on the efficiency and selectivity of the synthesis. nih.gov

Reactivity Profiles and Transformational Chemistry of 4 Formyl 2 Methoxyphenyl 3 Methylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolytic stability of 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549) is dictated by the susceptibility of its ester linkage to cleavage. This transformation, which yields 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 3-methylbenzoic acid, can proceed via different mechanisms depending on the reaction conditions.

Under basic conditions, the ester undergoes saponification, a process initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This reaction is generally considered to be a bimolecular acyl substitution (BAc2) mechanism. The rate of this hydrolysis is influenced by the electronic properties of both the phenol (B47542) and the benzoate (B1203000) moieties. The presence of the electron-withdrawing formyl group on the phenoxy portion of the molecule enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.

Acid-catalyzed hydrolysis, conversely, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon toward a weak nucleophile like water. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alcohol or phenol. The stability of the leaving group is a crucial factor; in this case, the departure of the substituted phenol is facilitated by the electronic effects of its substituents.

Table 1: Factors Influencing the Hydrolytic Stability of 4-Formyl-2-methoxyphenyl 3-methylbenzoate

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Base-Catalyzed (Saponification) | ||

| Electron-withdrawing formyl group on phenoxy ring | Increases rate | Stabilizes the transition state for nucleophilic attack |

| Electron-donating methoxy (B1213986) group on phenoxy ring | Decreases rate | Destabilizes the transition state for nucleophilic attack |

| Electron-donating methyl group on benzoate ring | Decreases rate | Reduces the electrophilicity of the carbonyl carbon |

| Acid-Catalyzed | ||

| Protonation of the carbonyl oxygen | Increases rate | Enhances the electrophilicity of the carbonyl carbon |

| Stability of the phenoxide leaving group | Influences rate | A more stable phenoxide is a better leaving group |

Chemical Transformations of the Aldehyde Functional Group

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensation Reactions

The aldehyde moiety readily undergoes nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form secondary alcohols after an aqueous workup. The presence of the ester group, which can also react with these strong nucleophiles, presents a challenge for chemoselectivity. libretexts.org

Weaker nucleophiles, such as cyanide or bisulfite, can also add to the aldehyde. The formation of cyanohydrins is a classic reaction of aldehydes.

Condensation reactions with amines or amine derivatives are also characteristic of the aldehyde group. For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine forms oximes, and reaction with hydrazines produces hydrazones. These reactions are often catalyzed by acid.

The aldehyde can also participate in condensation reactions with activated methylene compounds, such as malonic esters or nitromethane (in the Henry reaction), in the presence of a base. The Wittig reaction provides a versatile method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide. acs.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Under strongly basic conditions and in the absence of enolizable protons, the aldehyde can undergo the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid. pharmaguideline.comwikipedia.orgacs.orgbyjus.comiitk.ac.in

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester or the aromatic rings. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, or milder reagents like silver oxide (Tollens' reagent). Chemoselective oxidation in the presence of other sensitive functional groups is a key consideration. rsc.orgnih.gov For instance, N-heterocyclic carbene (NHC) catalyzed oxidations can convert aldehydes to esters in the presence of alcohols. acs.orgresearchgate.net

Conversely, the aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is generally considered a milder reducing agent and is often preferred for the selective reduction of aldehydes and ketones in the presence of esters. beilstein-journals.org However, under certain conditions, NaBH4 can also reduce esters. beilstein-journals.org More specialized reducing agents have been developed for the highly selective reduction of aldehydes in the presence of esters. acs.orgchemrxiv.org

Table 2: Summary of Key Transformations of the Aldehyde Group

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Addition | Grignard reagents, Organolithium reagents | Secondary alcohol |

| Condensation | Primary amines, Hydroxylamine, Hydrazines | Imine, Oxime, Hydrazone |

| Wittig Reaction | Phosphorus ylides | Alkene |

| Cannizzaro Reaction | Concentrated base | Primary alcohol and Carboxylic acid |

| Selective Oxidation | Tollen's reagent, KMnO4 | Carboxylic acid |

| Selective Reduction | NaBH4 | Primary alcohol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Moieties

The two phenyl rings in this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution.

On the 4-formyl-2-methoxyphenyl ring, the substituents have competing directing effects. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The formyl group (-CHO) is a deactivating group and a meta-director because it withdraws electron density from the ring. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the methoxy group is already substituted, so substitution is expected to occur at the position ortho to the methoxy group and meta to the formyl group.

On the 3-methylbenzoate ring, the ester group (-COOR) is a deactivating group and a meta-director. The methyl group (-CH3) is a weakly activating group and an ortho-, para-director. stackexchange.comtestbook.comquora.comaskfilo.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the methyl group, and meta to the ester group. The positions ortho to the methyl group are also meta to the ester group, making them the most likely sites for substitution.

Nucleophilic aromatic substitution (SNAr) on unsubstituted or weakly activated aryl rings is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to a good leaving group. uomustansiriyah.edu.iqwikipedia.orgresearchgate.netlibretexts.org Neither of the phenyl rings in this compound is strongly activated for SNAr reactions.

Chemo-, Regio-, and Stereoselective Reaction Development

The presence of multiple functional groups in this compound makes the development of selective reactions a key challenge and opportunity.

Chemoselectivity refers to the preferential reaction of one functional group over another. A prime example is the selective reduction of the aldehyde in the presence of the ester. This can be achieved by using a mild reducing agent like sodium borohydride under controlled conditions. beilstein-journals.org Similarly, the chemoselective oxidation of the aldehyde to a carboxylic acid without cleaving the ester bond is an important transformation. rsc.orgnih.gov

Regioselectivity is crucial in electrophilic aromatic substitution reactions. As discussed previously, the substitution pattern on each aromatic ring is dictated by the directing effects of the existing substituents. By carefully choosing the reaction conditions and the electrophile, it is possible to achieve substitution at a specific position on one of the rings.

Stereoselectivity becomes relevant in reactions that create new stereocenters. For instance, the nucleophilic addition of a prochiral nucleophile to the prochiral aldehyde can lead to the formation of a new chiral center. nih.govlibretexts.org The use of chiral reagents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.

Structure Activity Relationship Studies and Design of Advanced Analogues Based on 4 Formyl 2 Methoxyphenyl 3 Methylbenzoate Scaffold

Systematic Modification of the Benzoate (B1203000) Moiety

The benzoate moiety of 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549) plays a crucial role in its interaction with biological targets. Systematic modifications of this part of the molecule have been a key focus of research to understand and improve its therapeutic potential.

Studies have shown that the nature and position of substituents on the benzoate ring can significantly influence the biological activity of the resulting analogues. For instance, in a chemoinformatics study investigating vanillin (B372448) analogues as potential cyclooxygenase-1 (COX-1) inhibitors, 4-formyl-2-methoxyphenyl benzoate was identified as having the lowest binding energy among seventeen derivatives, suggesting its potential as an antithrombotic agent. aosis.co.za This highlights the importance of the unsubstituted benzoate ring for this particular activity.

Further research on a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, demonstrated that the introduction of a chlorine atom at the para position of the benzoate ring could enhance its anti-inflammatory activity by targeting the COX-2 enzyme. fip.orgfip.org Molecular docking studies of this analogue revealed a lower binding energy compared to the parent vanillin, indicating a more favorable interaction with the enzyme's active site. fip.orgfip.org

The exploration of various substituents on the benzoate ring, including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions, is a common strategy to modulate the electronic and steric properties of the molecule. These modifications can affect the compound's binding affinity, selectivity, and pharmacokinetic properties. A comprehensive SAR study would involve the synthesis and biological evaluation of a library of analogues with diverse substitutions on the benzoate ring to identify the optimal substitution pattern for a desired therapeutic effect.

Table 1: Impact of Benzoate Moiety Substitution on Predicted COX-2 Inhibition

| Compound | Substituent on Benzoate Ring | Predicted Binding Energy (kcal/mol) |

| Vanillin | (Reference) | -4.96 |

| 4-Formyl-2-methoxyphenyl benzoate | None | -7.70 (for COX-1) |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | 4-Chloro | -8.18 |

Note: The binding energy for 4-Formyl-2-methoxyphenyl benzoate is for the COX-1 enzyme as per the available study. A lower binding energy suggests a potentially stronger interaction.

Derivatization of the Formyl and Methoxy (B1213986) Groups

The formyl (aldehyde) and methoxy groups on the 4-Formyl-2-methoxyphenyl core are also key sites for chemical modification to generate novel analogues with improved biological profiles.

The aldehyde group is a particularly reactive functional group that can be readily converted into a variety of other functionalities. For example, it can undergo condensation reactions with amines to form Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. jomb.org The synthesis of vanillin-derived Schiff bases has been extensively explored, and these modifications can significantly alter the molecule's interaction with biological targets. jomb.org

Synthesis of Hybrid Molecules Incorporating the 4-Formyl-2-methoxyphenyl Core

A promising strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target therapeutic effect. The 4-Formyl-2-methoxyphenyl core, derived from vanillin, is an attractive building block for the synthesis of such hybrid compounds. mdpi.comnih.gov

Researchers have successfully synthesized hybrid molecules by linking the vanillin scaffold to other biologically active moieties. For instance, a hybrid compound was synthesized based on (5Z,9Z)-eicosa-5,9-dienoic acid and vanillin. mdpi.com This approach aims to combine the therapeutic properties of both parent molecules into a single entity. The synthesis of such hybrids often involves the modification of the functional groups on the vanillin core to allow for covalent linkage with another molecule. mdpi.com

Impact of Structural Variations on Molecular Recognition and Reactivity

The structural modifications discussed in the previous sections have a profound impact on the molecular recognition and reactivity of the 4-Formyl-2-methoxyphenyl 3-methylbenzoate scaffold.

Molecular Recognition:

The ability of a molecule to bind to its biological target is governed by a complex interplay of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Altering the substituents on the benzoate ring or derivatizing the formyl and methoxy groups changes the shape, size, and electronic distribution of the molecule, thereby affecting its ability to fit into the binding site of a protein.

For example, the introduction of a substituent on the benzoate ring can create new hydrogen bond donors or acceptors, or it can introduce steric hindrance that prevents optimal binding. Molecular docking studies are valuable computational tools used to predict how these structural changes will affect the binding mode and affinity of the analogues for their target proteins. fip.orgfip.org The lower predicted binding energies for substituted analogues like 4-formyl-2-methoxyphenyl-4-chlorobenzoate suggest that these modifications can lead to more stable and potent interactions with the target enzyme. fip.orgfip.org

Reactivity:

The chemical reactivity of the 4-Formyl-2-methoxyphenyl scaffold is primarily dictated by its functional groups. The formyl group is susceptible to nucleophilic attack and can participate in various condensation and oxidation-reduction reactions. The reactivity of this group can be modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups on the benzoate moiety can indirectly influence the reactivity of the formyl group by altering the electron density of the entire molecule.

The phenolic ester linkage is another site of potential chemical transformation, such as hydrolysis. The stability of this ester bond can be influenced by the steric and electronic properties of the benzoate moiety. Understanding the reactivity of these functional groups is crucial for designing stable and effective drug candidates and for developing efficient synthetic routes to novel analogues.

Future Prospects and Interdisciplinary Research Directions

Development of Asymmetric Synthesis for Chiral Analogues

The core structure of 4-Formyl-2-methoxyphenyl (B587787) 3-methylbenzoate (B1238549) is achiral. However, the development of synthetic methodologies to introduce chirality is a significant area of future research. The creation of chiral analogues could unlock novel biological activities and material properties. Asymmetric synthesis would be crucial in selectively producing one enantiomer over the other, which is often essential for pharmaceutical applications where different enantiomers can have vastly different biological effects.

Drawing parallels from research on other vanillin (B372448) derivatives, asymmetric synthesis could be approached through several established strategies. researchgate.net For instance, chiral auxiliaries could be temporarily incorporated to guide the stereochemical outcome of subsequent reactions. nih.govwikipedia.org Another approach would be the use of chiral catalysts, such as metal complexes with chiral ligands or chiral organocatalysts, to facilitate enantioselective transformations. psu.edu The synthesis of novel chiral esters derived from related aromatic alcohols has demonstrated the feasibility of such approaches. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Application to 4-Formyl-2-methoxyphenyl 3-methylbenzoate Analogues |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. It is removed after the desired transformation. | An appropriate chiral auxiliary could be attached to a precursor of the target molecule to control the stereoselective introduction of a substituent. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. This can include metal-based or organic catalysts. | A chiral catalyst could be employed in a key bond-forming reaction to establish a stereocenter with high enantioselectivity. |

| Enzymatic Resolutions | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | A lipase (B570770) or other suitable enzyme could be used to selectively hydrolyze or form an ester bond in a racemic precursor, leading to the isolation of a chiral analogue. |

Application of Machine Learning and AI in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govresearchgate.netharvard.edu For this compound, these computational tools offer a powerful approach to accelerate the design and prediction of novel analogues with desired properties. By leveraging large datasets of chemical structures and their associated biological activities or material properties, ML models can identify structure-activity relationships (SAR) and predict the characteristics of new, untested molecules. youtube.com

For instance, generative models could be used to design novel derivatives of this compound that are predicted to have enhanced biological activity or specific material properties. harvard.edu Predictive models could also be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, thereby reducing the need for extensive and costly experimental screening in the early stages of development. The application of in silico studies to design derivatives of structurally related benzyloxybenzaldehydes has already shown promise. nih.gov

Mechanistic Biology at the Molecular Level

Should this compound or its derivatives be identified as having significant biological activity, a deep understanding of their mechanism of action at the molecular level will be paramount. Mechanistic biology studies would aim to identify the specific cellular targets and pathways through which the compound exerts its effects. Research into the metabolic pathways of the structurally related compound vanillin, including its interaction with cytochrome P450 enzymes, provides a template for such investigations. rsc.org

Techniques such as molecular docking could be used to predict the binding of the compound to various protein targets. Subsequent experimental validation through biochemical and cellular assays would be necessary to confirm these predictions. Understanding the molecular interactions between the compound and its biological target can guide the rational design of more potent and selective analogues. The enzymatic synthesis of vanillin and the study of its catalytic mechanism also offer insights into how related compounds might be processed or synthesized biologically. researchgate.net

High-Throughput Methodologies for Synthesis and Screening

To explore the chemical space around this compound efficiently, high-throughput methodologies for both synthesis and screening will be indispensable. High-throughput synthesis would involve the use of automated platforms and combinatorial chemistry approaches to rapidly generate a large library of analogues with diverse structural modifications. This would allow for a systematic exploration of how different functional groups and structural motifs influence the compound's properties. The development of high-throughput synthesis techniques for ester libraries is an active area of research. eurekaselect.com

Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or material properties. HTS utilizes automated, miniaturized assays to test thousands of compounds in a short period. This approach is crucial for identifying promising lead compounds for further development in areas such as pharmaceuticals, agrochemicals, or materials science. The development of efficient catalytic reactions for the synthesis of aromatic esters is key to enabling such high-throughput approaches. waseda.jpnumberanalytics.comnumberanalytics.com

Integration with Supramolecular Self-Assembly for Advanced Architectures

The aromatic and functional groups present in this compound make it an interesting candidate for integration into supramolecular self-assembly systems. Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The study of polymorphism in vanillin highlights the potential for its derivatives to form diverse crystal structures and self-assembled architectures. researchgate.net

By designing and synthesizing derivatives of this compound with specific recognition motifs, it may be possible to direct their self-assembly into advanced materials with novel functions. For example, these molecules could be incorporated into liquid crystals, gels, or other soft materials. Furthermore, the synthesis of vanillin-based vitrimers, a class of polymers with dynamic covalent bonds, demonstrates the potential for creating recyclable and reprocessable materials from vanillin derivatives. acs.orgrsc.org This opens up possibilities for the development of sustainable and advanced materials based on the this compound scaffold.

Q & A

Q. How can this compound serve as a precursor in photodynamic therapy (PDT) agent development?

- Methodology : Functionalize the formyl group via Schiff base formation with amino-substituted porphyrins. Validate singlet oxygen quantum yields (ΦΔ) using UV-vis spectroscopy and DPBF (1,3-diphenylisobenzofuran) as a trap .

Q. What role does it play in studying enzyme inhibition mechanisms (e.g., COX-2)?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity and pose. Validate via in vitro assays (e.g., ELISA for IC₅₀ determination) using purified COX-2 enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.